molecular formula C16H16N2O6S B2436855 N-[(2H-1,3-benzodioxol-5-yl)methyl]-3,4-dimethyl-5-nitrobenzene-1-sulfonamide CAS No. 929493-06-1

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3,4-dimethyl-5-nitrobenzene-1-sulfonamide

Cat. No. B2436855
CAS RN: 929493-06-1
M. Wt: 364.37
InChI Key: JDBYBSNRNGICHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains a 1,3-benzodioxole moiety , which is an organic compound with the formula C6H4O2CH2. It is a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group . Many related compounds containing the methylenedioxyphenyl group are bioactive, and thus are found in pesticides and pharmaceuticals .

Scientific Research Applications

Muscarinic Antagonist Synthesis

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3,4-dimethyl-5-nitrobenzene-1-sulfonamide and related compounds have been studied for their potential as muscarinic (M3) antagonists. A study by Evans, Lee, and Thomas (2008) described the synthesis of such compounds for evaluation of their muscarinic activity (Evans, Lee, & Thomas, 2008).

Electrochemical Studies

Asirvatham and Hawley (1974) investigated the redox behavior of p-nitrobenzenesulfonamide derivatives, examining their electrochemical properties and stability in different conditions (Asirvatham & Hawley, 1974).

Pro-apoptotic Effects in Cancer Research

Cumaoğlu et al. (2015) synthesized sulfonamide derivatives, including N-(2-amino-5-benzoylphenyl)-4-nitrobenzene sulfonamide, for in vitro anti-cancer activity tests. These compounds showed significant effects on cell proliferation and apoptosis in various cancer cell lines (Cumaoğlu et al., 2015).

Antibacterial and Lipoxygenase Inhibition

Abbasi et al. (2017) explored the antibacterial potential and lipoxygenase inhibition properties of new sulfonamides bearing 1,4-benzodioxin ring, indicating their therapeutic potential for inflammatory ailments (Abbasi et al., 2017).

Conformational Analysis in Alkaloid Syntheses

Munro et al. (2003) conducted a study on sulfonic ester derivatives used in alkaloid syntheses, focusing on their crystal structures and conformations (Munro et al., 2003).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethyl-5-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O6S/c1-10-5-13(7-14(11(10)2)18(19)20)25(21,22)17-8-12-3-4-15-16(6-12)24-9-23-15/h3-7,17H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBYBSNRNGICHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)[N+](=O)[O-])S(=O)(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3,4-dimethyl-5-nitrobenzene-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.